N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
This compound features a piperidine core substituted with a furan-2-ylmethyl group at the 1-position and a methyl linker to a 4-phenyltetrahydro-2H-pyran-4-carboxamide moiety. The furan ring introduces oxygen-based heteroaromaticity, while the tetrahydro-2H-pyran (THP) group contributes to conformational flexibility. The phenyl substituent on the THP ring may enhance lipophilicity and influence target binding.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c26-22(23(10-15-27-16-11-23)20-5-2-1-3-6-20)24-17-19-8-12-25(13-9-19)18-21-7-4-14-28-21/h1-7,14,19H,8-13,15-18H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTOWMBMHYJLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CCOCC2)C3=CC=CC=C3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a piperidine ring, a furan moiety, and a tetrahydropyran carboxamide, which contribute to its biological activity.
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Anticancer Effects : Research indicates potential inhibitory effects on cancer cell proliferation.
- Neuroprotective Properties : It may offer protective effects against neurodegeneration.
- Anti-inflammatory Activity : The compound could modulate inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Inhibits proliferation in specific cancer cells | |
| Neuroprotective | Reduces oxidative stress in neuronal cells | |
| Anti-inflammatory | Modulates cytokine release |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It could interact with various receptors, modulating signaling pathways related to cell survival and apoptosis.
- Oxidative Stress Reduction : By scavenging free radicals, it may protect cells from oxidative damage.
Case Studies
- Anticancer Activity : A study demonstrated that the compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a therapeutic agent against this malignancy. The IC50 values were recorded at approximately 8.6 µM for effective inhibition of cell growth .
- Neuroprotection : In models of neurodegeneration, the compound exhibited protective effects on neuronal cells subjected to oxidative stress, indicating its potential utility in treating neurodegenerative diseases .
- Anti-inflammatory Effects : The compound was shown to reduce the production of pro-inflammatory cytokines in activated macrophages, highlighting its role in modulating inflammatory responses .
Comparison with Similar Compounds
Structural Analogues with Piperidine-THP Scaffolds
- Compound 17 (): (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide Key Differences: Replaces the furan-2-ylmethyl group with a naphthalen-1-yl-ethyl substituent. Impact: The bulkier naphthalene group increases metabolic stability (78% microsomal stability in human liver microsomes) compared to smaller heteroaromatic substituents like furan .
Compound 11 () : (R)-1-(2-methoxypyridin-4-yl)-N-((1-(1-(naphthalen-1-yl)ethyl)piperidin-4-yl)methyl)methanamine
- Key Differences : Substitutes the THP-carboxamide with a methoxypyridine-methanamine group.
- Impact : The methoxypyridine introduces hydrogen-bonding capacity, improving target affinity (e.g., for aminergic receptors) but reducing metabolic stability (14% yield post-purification) due to oxidative vulnerability .
Heterocyclic Variations in Piperidine-Linked Compounds
- Compound 20 (): (S)-N-(1-((5-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)-N-phenylpropionamide Key Differences: Replaces the THP-carboxamide with a phenylpropionamide and a hydroxylated tetrahydronaphthalene group. Impact: The hydroxyl group enhances solubility but may reduce blood-brain barrier penetration.
Compound 1 () : (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide
Substituent Effects on Pharmacokinetics
- Microsomal Stability :
- The target compound’s furan substituent is predicted to undergo rapid oxidative metabolism (similar to thiophene in ’s pyrimidine derivatives), contrasting with naphthalene-containing analogs () that resist CYP450-mediated degradation .
- Fluorinated analogs (): Trifluoromethyl groups in compounds like N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-tetrahydro-2H-pyran-4-amin enhance metabolic stability and logD (experimental logD ~4.2), comparable to the target compound’s predicted profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
